molecular formula C12H15N3O B2843003 1-(1-ethyl-1H-indol-3-yl)-3-methylurea CAS No. 941988-10-9

1-(1-ethyl-1H-indol-3-yl)-3-methylurea

Cat. No. B2843003
M. Wt: 217.272
InChI Key: VYNJFCZJNXAEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole compounds, such as 1-(1-ethyl-1H-indol-3-yl)-3-methylurea, are of great interest due to their diverse biological activities . They have been found to possess anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor activities .


Synthesis Analysis

While the specific synthesis process for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea is not available, similar compounds are often synthesized through reactions involving indole and various reagents .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 1-(1-ethyl-1H-indol-3-yl)-3-methylurea would depend on its specific structure. For example, similar compounds have a molecular weight of around 187.24 and a density of 1.06g/cm3 .

Scientific Research Applications

Applications in Plant Growth and Protection

  • Ethylene Inhibition in Fruits and Vegetables: Compounds like 1-methylcyclopropene (1-MCP) are used to inhibit ethylene perception, impacting fruit ripening and senescence. This has implications for extending the shelf life of various fruits and vegetables, such as apples and bananas, by improving maintenance of product quality after harvest (Watkins, 2006).

Applications in Organic Synthesis

  • Enantioselective Synthesis: Primary amine-thiourea derivatives demonstrate highly enantioselective catalysis for the conjugate addition of ketones to nitroalkenes. This illustrates the potential for creating compounds with precise chirality, important in pharmaceutical synthesis (Huang & Jacobsen, 2006).
  • Corrosion Inhibition: 3-Amino alkylated indoles have been studied for their efficacy as corrosion inhibitors for mild steel in acidic solutions. This research suggests applications in the protection of metals from corrosion, contributing to materials science (Verma et al., 2016).
  • Chemical Synthesis Enhancements: Studies on carboxylation, ethoxycarbonylation, and carbamoylation of indoles under certain conditions have provided valuable insights into synthetic chemistry, offering pathways to novel compounds (Nemoto et al., 2016).

Antimicrobial and Antiviral Research

  • Antimicrobial and Antiviral Compounds: Research into the isolation of new compounds from fungi and their antiviral activities against viruses such as H1N1 demonstrates the ongoing search for new therapeutic agents. Such studies are foundational in drug discovery, especially for treating infectious diseases (Wang et al., 2011).

Future Directions

Future research could focus on further elucidating the biological activities of this compound and similar indole derivatives. This could include in-depth studies of their mechanisms of action, potential therapeutic applications, and safety profiles .

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-15-8-10(14-12(16)13-2)9-6-4-5-7-11(9)15/h4-8H,3H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNJFCZJNXAEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-methylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.